9-Désoxygoniopypyrone

Vue d'ensemble

Description

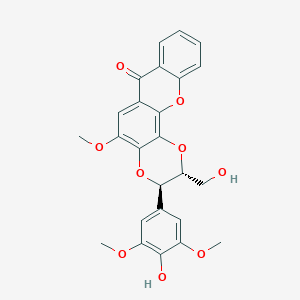

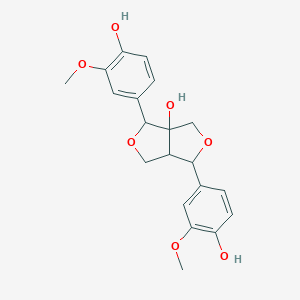

9-Deoxygoniopypyrone is a phenolic compound found in herbs of Goniothalamus yunnanensis . It has significant bioactivities to human tumor cells .

Synthesis Analysis

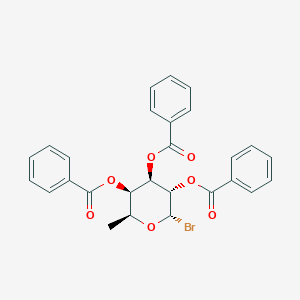

The absolute configurations of natural goniodiol and 9-deoxygoniopypyrone are confirmed by enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol .Molecular Structure Analysis

The absolute stereostructures of 9-deoxygoniopypyrone were confirmed by using infrared (IR), Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), one (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis

The absolute configurations of natural goniodiol and 9-deoxygoniopypyrone are confirmed by enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol .Physical And Chemical Properties Analysis

9-Deoxygoniopypyrone has a molecular formula of C13H14O4 and a molecular weight of 234.3 g/mol . It appears as a crystal .Applications De Recherche Scientifique

Amélioration de la fonction des ostéoblastes

Il a été constaté que la 9-Désoxygoniopypyrone avait un impact significatif sur la prolifération et la différenciation des cellules ostéoblastiques MC3T3-E1 . Ce composé a été isolé d'un extrait chloroformique de feuilles de Goniothalamus tamirensis .

L'étude a révélé qu'à des concentrations de 2,67 μM, la this compound augmentait significativement la croissance des cellules ostéoblastiques MC3T3-E1 . Elle a également provoqué une élévation significative de la teneur en collagène, de l'activité de la phosphatase alcaline et de la minéralisation des nodules dans les cellules .

Cela suggère que l'amélioration de la fonction des ostéoblastes par la this compound pourrait entraîner la prévention de l'ostéoporose .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 9-Deoxygoniopypyrone are osteoblastic MC3T3-E1 cells . These cells play a crucial role in bone formation, contributing to the maintenance and repair of skeletal structure.

Mode of Action

9-Deoxygoniopypyrone interacts with osteoblastic MC3T3-E1 cells, enhancing their proliferation and differentiation . This interaction results in a significant increase in collagen content, alkaline phosphatase activity, and nodule mineralization in the cells .

Result of Action

The action of 9-Deoxygoniopypyrone on osteoblastic MC3T3-E1 cells leads to molecular and cellular effects that promote bone health . Specifically, the compound increases the growth of these cells and elevates collagen content, alkaline phosphatase activity, and nodule mineralization . These effects suggest that 9-Deoxygoniopypyrone may contribute to the prevention of osteoporosis .

Analyse Biochimique

Cellular Effects

9-Deoxygoniopypyrone has been found to have significant effects on osteoblastic MC3T3-E1 cells. At concentrations of 2.67 μM, it significantly increased the growth of these cells and caused a significant elevation of collagen content, alkaline phosphatase activity, and nodule mineralization .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

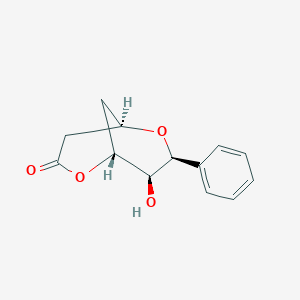

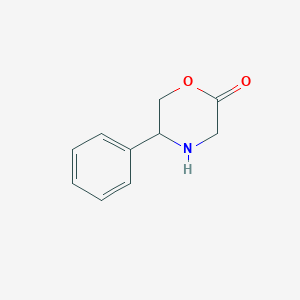

IUPAC Name |

(1R,5R,7S,8S)-8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-11-7-9-6-10(17-11)12(15)13(16-9)8-4-2-1-3-5-8/h1-5,9-10,12-13,15H,6-7H2/t9-,10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVLUTBGTWEMGV-AAXDQBDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)OC1C(C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(=O)O[C@H]1[C@@H]([C@@H](O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136685-37-5 | |

| Record name | 9-Deoxygoniopypyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136685375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)